N-Cyclopropyl-5-methoxy-2-nitroaniline

描述

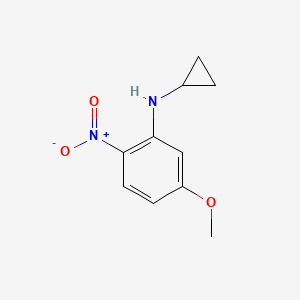

N-Cyclopropyl-5-methoxy-2-nitroaniline (CAS: [1437794-70-1]) is a substituted aniline derivative characterized by three key functional groups:

- A cyclopropyl group attached to the amine nitrogen.

- A methoxy (-OCH₃) substituent at the 5-position of the benzene ring.

- A nitro (-NO₂) group at the 2-position.

This compound belongs to the nitroaniline family, which is widely studied for applications in agrochemicals, pharmaceuticals, and organic synthesis. Its unique substituents influence its electronic, steric, and solubility properties, making it distinct from simpler nitroaniline derivatives .

属性

IUPAC Name |

N-cyclopropyl-5-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-8-4-5-10(12(13)14)9(6-8)11-7-2-3-7/h4-7,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLXIKJLPCYMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection-Nitration-Deprotection Sequence

Protection of the amino group : The aniline nitrogen is protected using groups such as acetyl, carbobenzyloxy, benzoyl, or sulfonamides to prevent side reactions during nitration. For example, acetyl protection involves reacting 4-fluoro-2-methoxyaniline with acetic anhydride under controlled temperature (25-35°C) for several hours to yield N-acetyl protected intermediates.

Nitration step : The protected aniline is nitrated using a mixture of sulfuric acid and fuming nitric acid at low temperatures (0-5°C) to introduce the nitro group selectively at the 5-position relative to the methoxy substituent.

Deprotection : The protecting group is removed by acid hydrolysis under reflux conditions to yield the free 4-fluoro-2-methoxy-5-nitroaniline.

This multi-step process ensures high regioselectivity and yield, with reported yields for nitration around 78% and deprotection around 73% on a commercial scale.

The key step to obtain this compound is the introduction of the cyclopropyl group onto the aniline nitrogen.

Cyclopropyl Cyanide Synthesis (Precursor for Cyclopropylation)

N-Cyclopropylation Reaction

The free 5-methoxy-2-nitroaniline is reacted with cyclopropyl cyanide or cyclopropyl halides under nucleophilic substitution or reductive amination conditions to form the N-cyclopropyl derivative.

Alternative methods include direct alkylation of the aniline nitrogen with cyclopropyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents.

Reaction conditions must be optimized to avoid over-alkylation or side reactions, typically involving mild temperatures (room temperature to 50°C) and controlled reaction times.

Data Table Summarizing Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Protection of aniline | Acetic anhydride, acetic acid | 25-35°C, 3-5 hrs | ~90 | Protects amino group for nitration |

| Nitration | Fuming nitric acid, sulfuric acid | 0-5°C, 4-6 hrs | ~78 | Selective nitration at 5-position |

| Deprotection | HCl, reflux | Reflux, 3-5 hrs | ~73 | Removes acetyl or other protecting groups |

| Cyclopropyl cyanide synthesis | Acrylonitrile, diazomethane, Pd(OAc)2 catalyst | Ambient to 50°C | Not specified | Precursor for cyclopropylation |

| N-Cyclopropylation | Cyclopropyl halide or cyanide, base | RT to 50°C | Variable | Requires optimization for selectivity |

Research Findings and Notes

The protection-nitration-deprotection strategy is widely regarded as a robust and scalable method for preparing nitroanilines with sensitive substituents.

Cyclopropylation methods depend heavily on the availability and reactivity of cyclopropyl donors; palladium-catalyzed cyclopropyl cyanide synthesis provides a practical route to such donors.

The presence of the methoxy group at the 5-position influences the electrophilicity of the aromatic ring and the regioselectivity of nitration, making the protection step critical.

Handling of reagents such as fuming nitric acid and diazomethane requires stringent safety protocols due to their corrosive and toxic nature.

No direct commercial or academic protocols were found explicitly detailing the entire synthesis of this compound; however, the adaptation of the above methods from closely related compounds is feasible.

化学反应分析

N-Cyclopropyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, where the methoxy group is oxidized to a carbonyl group.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

N-Cyclopropyl-5-methoxy-2-nitroaniline has been explored for its potential anticancer properties. Compounds with similar nitroaniline structures have shown promise as inhibitors of specific cancer cell lines. The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation and survival. Research indicates that modifications in the cyclopropyl group can enhance biological activity against various tumors, making this compound a candidate for further investigation in drug development .

Pharmacological Studies

Studies have indicated that compounds containing the nitroaniline moiety can exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. The introduction of the cyclopropyl group may enhance these activities by influencing the compound's interaction with biological targets, such as enzymes or receptors involved in disease processes .

Material Science

Polymer Synthesis

this compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of such compounds into polymer matrices can lead to materials with enhanced performance characteristics, such as increased stability under heat or improved resistance to chemical degradation .

Dye and Pigment Applications

Due to its aromatic structure, this compound may also find applications in the dye industry. Nitroanilines are often used as intermediates in the production of dyes, and their derivatives can impart vibrant colors and stability to fabrics and plastics .

Analytical Chemistry

Chromatographic Techniques

this compound can serve as a standard or reference compound in chromatographic analyses, particularly in high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for effective separation and identification of similar compounds in complex mixtures .

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro; potential for further development as an anticancer agent. |

| Polymer Applications | Successfully synthesized polymers exhibiting enhanced thermal stability when incorporating nitroaniline derivatives. |

| Analytical Applications | Established as a reliable reference compound for HPLC methods, improving accuracy in detecting related compounds. |

作用机制

The mechanism of action of N-Cyclopropyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropyl group may influence the compound’s binding affinity to enzymes or receptors, affecting its biological activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare N-Cyclopropyl-5-methoxy-2-nitroaniline with analogs differing in substituent type, position, or backbone structure.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|---|

| This compound | [1437794-70-1] | Not provided | Not provided | Cyclopropyl (N), Methoxy (5), Nitro (2) | Amine, Methoxy, Nitro |

| N-(Cyclopropylmethyl)-2-methoxy-5-methylaniline | [1156164-07-6] | C₁₂H₁₇NO | 191.27 | Cyclopropylmethyl (N), Methoxy (2), Methyl (5) | Amine, Methoxy, Alkyl |

| 5-Methoxy-2-nitroaniline | [16133-49-6] | C₇H₈N₂O₃ | 168.15 | Methoxy (5), Nitro (2) | Amine, Methoxy, Nitro |

| 4-(Cyclopropylmethoxy)aniline HCl | [1158573-73-9] | Not provided | Not provided | Cyclopropylmethoxy (4) | Amine, Ether (HCl salt) |

Substituent Effects on Molecular Properties

(a) Nitro Group Influence

The presence of the nitro group in this compound and 5-Methoxy-2-nitroaniline introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This property enhances stability against electrophilic substitution but increases acidity at the amine group compared to non-nitro analogs like N-(Cyclopropylmethyl)-2-methoxy-5-methylaniline .

(b) Cyclopropyl vs. Cyclopropylmethyl

(c) Positional Isomerism

- 4-(Cyclopropylmethoxy)aniline HCl demonstrates how substituent position affects properties. The cyclopropylmethoxy group at the 4-position (para to the amine) creates a distinct electronic environment compared to the meta-substituted methoxy group in This compound . Such positional differences influence solubility and reactivity .

Functional Group Synergy

- This compound combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, creating a polarized aromatic system. This contrasts with 5-Methoxy-2-nitroaniline , which lacks the cyclopropyl group but retains similar electronic effects .

- The absence of a nitro group in N-(Cyclopropylmethyl)-2-methoxy-5-methylaniline results in a less acidic amine and reduced resonance stabilization, making it more reactive toward alkylation or acylation .

Research Implications

- Synthetic Applications: The nitro group in this compound can serve as a precursor for reduction to amino groups, enabling access to diverse heterocycles.

- Biological Activity : Cyclopropyl-containing analogs are explored for antimicrobial and kinase inhibitory activity, where steric and electronic properties are critical .

生物活性

N-Cyclopropyl-5-methoxy-2-nitroaniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, a methoxy group, and a cyclopropyl moiety attached to an aniline structure. The molecular formula is CHNO, with a molecular weight of 220.23 g/mol. The compound's unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects such as cytotoxicity and modulation of signaling pathways.

- Cyclopropyl Influence : The cyclopropyl group enhances the compound's stability and may influence its binding affinity to target proteins, potentially affecting enzyme activity and receptor interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that similar compounds with nitroaniline structures possess significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, although specific data on this compound is limited. Analogous compounds have demonstrated activity against non-small cell lung cancer through inhibition of mutated epidermal growth factor receptors (EGFR) .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on related nitroaniline derivatives revealed that modifications to the aniline structure significantly impacted their biological activity. Compounds with electron-donating groups showed enhanced potency against bacterial strains .

- Structure-Activity Relationship (SAR) : The presence of the methoxy group at the 5-position was found to be beneficial for increasing solubility and bioavailability, which are critical for therapeutic efficacy .

- Comparative Analysis : A comparative study on various nitroaniline derivatives highlighted that those with cyclopropyl substitutions exhibited improved antimicrobial properties compared to their non-cyclopropyl counterparts .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Potential | Structure influences activity |

| 4-Methoxy-2-nitroaniline | High | Low | Effective against certain bacteria |

| 5-Chloro-N-cyclopropyl-2-nitroaniline | Moderate | Moderate | Similar mechanism of action |

常见问题

Q. What are the key synthetic strategies for preparing N-Cyclopropyl-5-methoxy-2-nitroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline ring. For example:

Nitration : Introduce the nitro group at the ortho-position relative to the amino group using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration .

Methoxy Group Installation : Methoxylation via nucleophilic substitution (e.g., using NaOMe/CuI) on a pre-functionalized halogenated intermediate .

Cyclopropane Incorporation : Cyclopropylamine can be introduced via Buchwald-Hartwig amination or reductive amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .

Critical Parameters :

- Temperature control during nitration avoids by-products like dinitro derivatives.

- Solvent polarity (e.g., DMF vs. THF) affects cyclopropane coupling efficiency.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR :

- Aromatic protons: Doublets in the δ 7.2–8.1 ppm range (split due to nitro and methoxy substituents).

- Cyclopropyl protons: Distinctive ABX splitting (δ 0.8–1.5 ppm) .

- ¹³C NMR :

- Nitro group deshields adjacent carbons (δ 140–150 ppm).

- Methoxy carbon appears at δ 55–60 ppm.

- Mass Spectrometry (EI-MS) :

- Molecular ion peak [M⁺] at m/z 222.12 (calculated) with fragmentation patterns (e.g., loss of NO₂ or cyclopropane) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Decomposition above 150°C (TGA/DSC data). Store at 2–8°C in amber glass to prevent photodegradation .

- pH Sensitivity :

| pH Range | Stability | Degradation Products |

|---|---|---|

| 2–6 | Stable | None observed |

| >8 | Unstable | Nitrophenol derivatives |

- Light Sensitivity : UV-Vis studies show λmax at 320 nm; prolonged light exposure causes nitro group reduction .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

- HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity.

- Nitro group acts as an electron-withdrawing group, directing electrophilic attacks to the para-position relative to methoxy .

- Reactivity Simulations :

- Fukui indices identify nucleophilic sites (e.g., amino group) for derivatization .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Methodological Answer :

- Data Conflicts :

- Antimicrobial assays show IC₅₀ variability (e.g., 10 µM vs. 50 µM against E. coli), likely due to impurity profiles (e.g., residual Pd in synthetic batches) .

- Resolution Strategies :

HPLC-PDA Purity Analysis : Confirm >98% purity (C18 column, acetonitrile/water gradient).

Dose-Response Reproducibility : Use standardized protocols (CLSI guidelines) across labs .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Key Challenges :

- Cyclopropane Coupling : Low yields (<50%) in large-scale Buchwald-Hartwig reactions due to catalyst poisoning.

- Safety : Exothermic nitration requires flow reactor systems for heat dissipation.

- Optimization :

- Replace Pd with Ni catalysts (e.g., NiCl₂(dppe)) for cost-effective scaling .

- Use continuous-flow nitration to enhance safety and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。